Methyl 4-[9-chloro-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
Description
Methyl 4-[9-chloro-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Key structural attributes include:
- 9-Chloro substituent: Enhances electrophilicity and influences binding interactions.
- 3-Methoxyphenyl group at position 2: Modulates electronic effects and steric bulk.
The molecular formula is C₂₇H₂₁ClN₂O₄ (calculated average mass: 473.92 g/mol), with a ChemSpider ID of 3091301 (referencing analogs in ). Its structure is critical for interactions with biological targets, such as enzymes or receptors, where substituent positioning and electronic properties dictate activity .
Properties
Molecular Formula |
C25H21ClN2O4 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
methyl 4-[9-chloro-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate |
InChI |
InChI=1S/C25H21ClN2O4/c1-30-19-5-3-4-17(12-19)21-14-22-20-13-18(26)10-11-23(20)32-24(28(22)27-21)15-6-8-16(9-7-15)25(29)31-2/h3-13,22,24H,14H2,1-2H3 |
InChI Key |
CYLBXWUYJIMPGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[9-chloro-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate typically involves multi-step organic synthesis. A common route includes the following steps:
Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzoxazole and hydrazine derivatives.
Introduction of the chloro and methoxyphenyl groups: These groups are usually introduced via electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[9-chloro-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify its structure to enhance its activity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for the design of molecules that can interact with specific enzymes or receptors, potentially leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of Methyl 4-[9-chloro-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets, while the benzoate ester may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
- The methyl benzoate in the target compound provides a balance between lipophilicity and hydrolytic stability compared to polar groups (e.g., pyridinyl in ) or bulky substituents (e.g., benzyloxy in ).
- Analogs with methoxy groups (e.g., 4-methoxyphenyl in ) exhibit reduced solubility but may enhance membrane permeability.
Substituent Variations at Position 2
The 3-methoxyphenyl group at position 2 is compared to other aryl substituents:
Key Observations :
- 3-Methoxyphenyl (target) vs. 4-methylphenyl (): The methoxy group’s electron-donating effects may enhance π-π stacking with aromatic residues in target proteins.
Role of the 9-Chloro Substituent
The 9-chloro group is conserved across multiple analogs (), suggesting its critical role in:
- Electrophilicity : Enhances reactivity for covalent binding or hydrogen bonding.
- Steric Effects : Small size avoids steric clashes while maintaining hydrophobic interactions.
Biological Activity
Methyl 4-[9-chloro-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C25H21ClN2O4
Molecular Weight: 448.9 g/mol
IUPAC Name: Methyl 4-[9-chloro-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
InChI Key: VCWMZPNFXLNGTM-UHFFFAOYSA-N
The compound exhibits a complex structure that allows for various chemical interactions, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the pyrazolo[1,5-c][1,3]benzoxazine core.
- Introduction of the chloro and methoxyphenyl groups.
- Esterification to form the benzoate ester.
The reaction conditions often require specific catalysts and temperatures to ensure high yield and purity .
Anticancer Activity
Recent studies have indicated that this compound may exhibit significant anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines through modulation of specific signaling pathways .
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Binding: It potentially interacts with cellular receptors that modulate growth signals.
These interactions can lead to altered cellular responses and promote cell death in malignant cells.
Study 1: Anticancer Screening
A study conducted on multicellular spheroids revealed that this compound effectively reduced tumor growth compared to control groups . The compound was tested against various cancer cell lines, showing a dose-dependent response in inhibiting cell viability.
Study 2: Enzyme Inhibition
In another investigation focusing on cholinesterase activity, compounds structurally related to this compound demonstrated significant inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This suggests potential applications in neurodegenerative diseases where cholinesterase inhibition is beneficial.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
